1-Methoxy-2-(trifluoromethyl)benzene
Overview
Description
1-Methoxy-2-(trifluoromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Methoxy-2-(trifluoromethyl)benzene is a compound with a benzene framework and two functional groups: a trifluoromethyl group (—CF3) and a methoxy group (—OCH3) . The primary targets of this compound are likely to be enzymes or receptors that interact with these functional groups.
Mode of Action
It’s known that the trifluoromethyl group can undergo oxidation reactions, leading to the conversion of the trifluoromethyl group to a carbonyl group (eg, trifluoromethyl ketone) . This transformation could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The compound’s ability to undergo oxidation suggests it may influence redox reactions and associated biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest it may have good bioavailability .
Result of Action
The compound’s ability to undergo oxidation suggests it may influence cellular redox status .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group can participate in various biochemical reactions . The trifluoromethyl group can undergo oxidation reactions, potentially leading to the conversion of the trifluoromethyl group to a carbonyl group .
Cellular Effects
Compounds containing trifluoromethyl groups have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group can participate in radical reactions . In these reactions, the trifluoromethyl group can act as a radical, interacting with other molecules in the system .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 198.25°C and a melting point of 3.86°C .
Metabolic Pathways
It is known that the trifluoromethyl group can undergo oxidation reactions .
Transport and Distribution
It is known that the compound has a log Kow of 2.78, indicating its potential for bioaccumulation .
Properties
IUPAC Name |
1-methoxy-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMWUXVOTGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-48-2 | |
Record name | 395-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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